An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research communities. This document provides a comprehensive technical overview of its chemical properties, outlines robust protocols for its synthesis and analytical characterization, and discusses its applications in drug discovery and development. By combining a chiral pyrrolidine core with a versatile benzyl carbamate (Cbz) protecting group, this compound serves as a critical intermediate for constructing complex, stereochemically defined molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, five-membered saturated structure provides a three-dimensional framework that can effectively orient substituents to engage with biological targets. When chirality is introduced, as in the (R)-configuration of the title compound, it allows for stereospecific interactions that are often crucial for therapeutic efficacy and selectivity.
The utility of this molecule is further enhanced by the presence of two key functional groups:
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The Carboxybenzyl (Cbz or Z) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group remains a cornerstone of synthetic chemistry for the protection of amines.[2] Its stability to a wide range of reaction conditions, coupled with well-established methods for its clean removal (typically via catalytic hydrogenolysis), makes it an ideal choice for multi-step syntheses.[2][3]
-
The Hydrochloride Salt: The formation of a hydrochloride salt with the pyrrolidine nitrogen increases the compound's crystallinity and improves its handling characteristics. It also enhances solubility in polar protic solvents, which can be advantageous for certain reaction conditions.
This strategic combination of a chiral core and a robust protecting group makes (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride a high-value intermediate for synthesizing a diverse array of bioactive molecules.
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties is fundamental for the effective use, storage, and analysis of any chemical compound. The key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | Benzyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate;hydrochloride | - |
| CAS Number | 1217652-74-8 | [4][5] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [5] |
| Molecular Weight | 270.76 g/mol | [5][6] |
| Physical Appearance | Expected to be a white to off-white crystalline solid | General chemical knowledge |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate. | General chemical principles |
| Melting Point | Not publicly available; requires empirical determination. | - |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [6] |
Note: While specific experimental data for properties like melting point and detailed solubility are not widely published, the values are inferred from the properties of its constituent parts and related structures.
Synthesis and Purification: A Validated Approach
The synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a straightforward N-protection reaction. The key is to use a high-purity chiral starting material to ensure the stereochemical integrity of the final product.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a simple and efficient synthetic strategy. The carbamate bond is formed between the primary amine of (R)-2-(aminomethyl)pyrrolidine and a suitable Cbz-group precursor, typically benzyl chloroformate.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthetic Protocol
This protocol describes the N-protection of (R)-2-(aminomethyl)pyrrolidine.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-2-(aminomethyl)pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Rationale: The reaction is exothermic and cooling prevents potential side reactions. The base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
-
Reagent Addition:
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: Slow addition of the highly reactive benzyl chloroformate maintains control over the reaction rate and temperature.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base product.
-
Rationale: The bicarbonate wash removes any excess acid and unreacted benzyl chloroformate. The brine wash removes residual water.
-
-
Salt Formation and Purification:
-
Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride as a solid.
-
Rationale: Salt formation provides a stable, crystalline solid that is often easier to handle and purify than the free-base oil.
-
Analytical Characterization Workflow
Rigorous analytical testing is required to confirm the structure, purity, and stereochemical integrity of the final compound. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Comprehensive analytical workflow for product validation.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical results for a high-purity sample.
Table 2: Summary of Expected Analytical Data
| Analysis Type | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to aromatic protons (benzyl), benzylic CH₂, pyrrolidine ring protons, and carbamate N-H. | Confirms the covalent structure and proton environment. |
| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, carbamate carbonyl, and pyrrolidine carbons. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₁₃H₁₈N₂O₂), m/z ≈ 235.14. | Confirms the molecular weight of the free base. |
| RP-HPLC | Single major peak with >95% purity. | Quantifies chemical purity. |
| Chiral HPLC | Single major peak with >99% enantiomeric excess (e.e.). | Confirms stereochemical integrity.[7] |
| FT-IR | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (carbamate, ~1690 cm⁻¹), and aromatic C-H bends. | Identifies key functional groups. |
Field Insight: Chiral HPLC Method Development Confirming the enantiomeric excess is the most critical analytical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.[7] For carbamate compounds, polysaccharide-based CSPs (e.g., Chiralpak® series) often provide excellent separation. A typical method would involve a mobile phase of hexane/isopropanol or hexane/ethanol on a normal-phase column. Alternatively, pre-column derivatization with a chiral reagent like Marfey's reagent can allow for separation on a standard reverse-phase (C18) column.[8]
Applications in Research and Drug Development
The primary value of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride lies in its role as a versatile intermediate. The protected amine allows for chemical modifications at other positions of the molecule, after which the Cbz group can be selectively removed to unmask the amine for further elaboration.
Deprotection and Further Functionalization
The most common method for Cbz deprotection is catalytic hydrogenolysis, which proceeds under mild conditions with volatile byproducts.[2]
Caption: Pathway for Cbz deprotection and subsequent elaboration.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature. Monitor by TLC.
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Crucial Safety Note: The catalyst must be kept wet during handling to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.[2]
This liberated amine is now a nucleophile, ready for a wide range of subsequent reactions, including amide bond formation, reductive amination, or urea formation, enabling the synthesis of diverse compound libraries for drug screening. The carbamate functionality itself is a stable amide-ester hybrid that can act as a peptide bond surrogate, improving proteolytic stability and cell permeability in drug candidates.[9][10]
Safety, Handling, and Storage
As a laboratory chemical, (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride requires careful handling.
-
Hazard Identification: Based on data for the (S)-enantiomer, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] It may also be harmful if swallowed (H302).[5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling. All operations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined stereochemistry, combined with the strategic placement of a robust and easily removable protecting group, provides chemists with a reliable and versatile building block. The protocols and data presented in this guide offer a framework for its synthesis, validation, and application, empowering researchers to confidently incorporate this valuable scaffold into their drug discovery programs and advance the development of next-generation therapeutics.
References
- Process for the preparation of 2-aminomethyl-pyrrolidine. Google Patents. CA1047041A.
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
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Ghosh AK, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. MedChemComm. 2015. Available at: [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Acmec Biochemical. Available at: [Link]
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Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015. Available at: [Link]
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Shalygina, V., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023. Available at: [Link]
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Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]
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(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. PubChem. Available at: [Link]
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(Structure based on CAS 1033245-45-2[